molecular formula C7H8BrNS B8718145 2-Bromo-4-(methylthio)aniline

2-Bromo-4-(methylthio)aniline

Cat. No.: B8718145
M. Wt: 218.12 g/mol
InChI Key: TXGINMOAZHDYBI-UHFFFAOYSA-N
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Description

Significance and Scope of Research on Substituted Aniline (B41778) Derivatives

Substituted anilines are a class of organic compounds that serve as fundamental building blocks in numerous areas of chemical science. sci-hub.se Their utility stems from the presence of an amino group on a benzene (B151609) ring, which can be readily modified, and the influence of various substituents on the ring that modulate the compound's reactivity and properties. tohoku.ac.jp These derivatives are pivotal in the development of pharmaceuticals, agrochemicals, dyes, polymers, and advanced materials. sci-hub.seechemi.com

The strategic placement of different functional groups on the aniline scaffold allows for the fine-tuning of electronic and steric properties, which is crucial for designing molecules with specific biological activities or material characteristics. tohoku.ac.jp For instance, halogenated anilines are key intermediates in cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The presence of sulfur-containing moieties, such as the methylthio group, can impart unique electronic and coordination properties, making them valuable in materials science and medicinal chemistry. gsconlinepress.com Research in this area is driven by the need for efficient and selective synthetic methods to access a wide array of substituted anilines, which in turn fuels innovation across various scientific disciplines. tohoku.ac.jp

Overview of the Research Landscape for 2-Bromo-4-(methylthio)aniline

This compound is a polysubstituted aniline that features a bromine atom and a methylthio group on the benzene ring. This specific combination of substituents makes it a valuable intermediate in organic synthesis. The bromine atom provides a reactive handle for a variety of transformations, including Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, which are instrumental in constructing more complex molecular architectures. acs.org The methylthio group, on the other hand, can influence the compound's reactivity and solubility, and can also be a site for further chemical modification.

The research landscape for this compound, while not as extensive as for some simpler aniline derivatives, is focused on its utility as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules. Its structural motifs are found in compounds with potential applications in medicinal chemistry and materials science. The strategic positioning of the bromo and methylthio groups allows for regioselective reactions, providing a pathway to specifically designed target molecules.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C7H8BrNS chembk.comsynquestlabs.com
Molecular Weight 218.11 g/mol chembk.comsynquestlabs.com
IUPAC Name 4-bromo-2-(methylsulfanyl)aniline sigmaaldrich.comfluorochem.co.uk
CAS Number 475089-07-7 chembk.comsynquestlabs.comfluorochem.co.uk
Physical Form Solid sigmaaldrich.com
Storage Temperature 2-8 °C, protect from light chembk.comsigmaaldrich.com
Purity 98% sigmaaldrich.com
InChI Key CHYIYEIZHLINAD-UHFFFAOYSA-N sigmaaldrich.comfluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

2-bromo-4-methylsulfanylaniline

InChI

InChI=1S/C7H8BrNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

InChI Key

TXGINMOAZHDYBI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)N)Br

Origin of Product

United States

Synthetic Methodologies and Pathways for 2 Bromo 4 Methylthio Aniline

Established Synthetic Routes and Reaction Conditions

The primary approach to synthesizing 2-Bromo-4-(methylthio)aniline involves the direct bromination of 4-(methylthio)aniline (B85588). This reaction falls under the category of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the amino (-NH₂) and methylthio (-SCH₃) groups already present on the benzene (B151609) ring. Both the amino and methylthio groups are ortho-, para-directing groups. In the case of 4-(methylthio)aniline, the para position relative to the amino group is already occupied by the methylthio group. Consequently, the incoming electrophile (bromine) is directed to the ortho position relative to the highly activating amino group.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and it provides a direct route to halogenated anilines. The key to a successful synthesis of this compound lies in the choice of the brominating agent and the reaction conditions.

The use of elemental bromine (Br₂) is a classic method for the bromination of activated aromatic rings such as anilines. The reaction is typically carried out in a suitable solvent, and the high reactivity of anilines often necessitates careful control of the reaction conditions to avoid over-bromination and the formation of byproducts. To achieve mono-bromination and favor the formation of the desired 2-bromo isomer, the reaction is often performed at low temperatures. In some cases, to moderate the reactivity of the aniline (B41778) and improve the selectivity of the bromination, the amino group can be protected as an acetanilide (B955) before the bromination step. The acetyl group can then be removed by hydrolysis to yield the desired bromoaniline.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic compounds, including anilines. wikipedia.orgmissouri.edu It is often preferred over elemental bromine due to its solid nature, which makes it easier to handle, and its ability to provide a low, steady concentration of bromine in the reaction mixture, which can help to control the reaction and minimize side reactions. The bromination of anilines with NBS is typically carried out in a polar solvent such as acetonitrile (B52724) or dimethylformamide (DMF). missouri.edu The use of NBS can lead to high yields of the desired bromoaniline with good regioselectivity. nih.gov

Brominating AgentTypical SolventsKey Advantages
Elemental Bromine (Br₂)Acetic acid, DichloromethaneReadily available, cost-effective
N-Bromosuccinimide (NBS)Acetonitrile, DMF, THFEasier to handle, selective bromination

Optimization of Reaction Parameters (Temperature, Solvent, Catalysts)

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.

Temperature: The bromination of anilines is generally an exothermic process. Lowering the reaction temperature can help to control the reaction rate, reduce the formation of undesired byproducts, and improve the regioselectivity.

Solvent: The choice of solvent can significantly influence the outcome of the bromination reaction. lookchem.com Polar aprotic solvents like acetonitrile and DMF are often used for NBS brominations, as they can help to solubilize the reactants and facilitate the reaction. missouri.edu The polarity of the solvent can also affect the regioselectivity of the bromination of substituted anilines. lookchem.com

Catalysts: While the bromination of highly activated rings like anilines often does not require a catalyst, in some cases, a mild acid catalyst may be employed to enhance the electrophilicity of the brominating agent. However, strong Lewis acids are generally avoided with anilines as they can coordinate with the amino group and deactivate the ring.

Precursors and Intermediate Role in Complex Molecule Synthesis

Derivatization from 4-Methylaniline

While 4-(methylthio)aniline is commercially available, it can also be synthesized from more readily available precursors. One potential synthetic route starts from 4-methylaniline (p-toluidine). This transformation would involve the introduction of the methylthio group at the 4-position of the aniline ring. This can be achieved through a multi-step process, for instance, via diazotization of the amino group of 4-methylaniline, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile, and subsequent methylation.

Synthetic Applications of this compound Remain Undocumented in Publicly Available Scientific Literature

Despite extensive searches of chemical databases and scientific literature, specific applications of the chemical compound This compound as a building block in organic synthesis are not well-documented in publicly available resources. While the structural features of this molecule—a bromo-substituted aniline with a methylthio group—suggest its potential as a versatile intermediate in the synthesis of more complex molecules, detailed research findings or specific examples of its utilization are conspicuously absent.

The presence of a bromine atom, an amino group, and a methylthio group on the aniline ring theoretically allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. The amino group can be diazotized for further functionalization or can act as a nucleophile. The methylthio group can also be modified, for instance, through oxidation to a sulfoxide (B87167) or sulfone, which can alter the electronic properties and reactivity of the molecule.

However, it is important to note that while the synthesis and applications of its isomers, such as 4-Bromo-2-(methylthio)aniline , and related compounds like 2-Bromo-4-methylaniline (B145976) , are described in the literature, the same cannot be said for this compound. For example, 4-Bromo-2-(methylthio)aniline has been reported as a useful reagent in the synthesis of benzothiophenes and benzoselenophenes. Similarly, 2-Bromo-4-methylaniline is known to participate in palladium-catalyzed amination reactions.

The lack of published applications for this compound could be attributed to several factors. It is possible that this specific isomer is more challenging or costly to synthesize compared to its isomers, leading chemists to favor more accessible alternatives. Alternatively, the specific substitution pattern of this compound may not impart the desired reactivity or lead to the desired products in common synthetic transformations.

Consequently, a data table detailing research findings on the utilization of this compound as a building block in organic synthesis cannot be provided at this time due to the absence of relevant data in the scientific literature. Further research would be required to explore the synthetic potential of this compound.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylthio Aniline

Aromatic Reactivity Profile of the Aniline (B41778) Moiety

Aniline and its derivatives are characterized by their high reactivity towards electrophilic substitution reactions. noaa.gov The amino group (-NH2) is a potent activating group, meaning it increases the rate of reaction compared to unsubstituted benzene (B151609). quora.comallen.in This heightened reactivity stems from the ability of the nitrogen atom's lone pair of electrons to delocalize into the benzene ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. allen.inchemistrysteps.com

Aromatic amines are generally more basic than their aliphatic counterparts, though the phenyl group's electron-withdrawing nature makes them weaker bases. noaa.gov They readily react with strong acids to form anilinium ions. noaa.gov The reactivity of aniline derivatives is also evident in their susceptibility to oxidation, which can lead to the formation of colored products and resinous materials. noaa.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Anilines are highly reactive in EAS reactions due to the strong electron-donating nature of the amino group. allen.in This high reactivity can sometimes be a challenge, leading to multiple substitutions or unwanted side reactions. libretexts.org For instance, direct nitration or bromination of aniline often results in a mixture of products and oxidative decomposition. allen.inlibretexts.org

Directing Effects of Substituents (Bromo, Methylthio, Amino Groups)

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the directing effects of the existing substituents. These effects determine the position(s) at which the incoming electrophile will attack. Substituents are broadly classified as either ortho-, para-directing or meta-directing. pressbooks.pub

Amino Group (-NH2): The amino group is a strong activating and ortho-, para-directing group. chemistrysteps.comlibretexts.org Its ability to donate electron density to the ring via resonance significantly stabilizes the carbocation intermediates formed during attack at the ortho and para positions. pressbooks.pub

Bromo Group (-Br): Halogens, including bromine, are an interesting case as they are deactivating yet ortho-, para-directing. libretexts.org The inductive effect of the electronegative bromine atom withdraws electron density from the ring, making it less reactive than benzene. However, the lone pairs on the bromine atom can participate in resonance, which preferentially stabilizes the ortho and para intermediates. libretexts.org

Methylthio Group (-SCH3): The methylthio group is also an ortho-, para-directing group. Like the amino and hydroxyl groups, the sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby activating the ortho and para positions for electrophilic attack.

The interplay of these three directing groups in 2-Bromo-4-(methylthio)aniline will determine the outcome of electrophilic substitution reactions. The powerful activating and directing effect of the amino group is expected to be the dominant influence.

Cross-Coupling Reactions Facilitated by Halogenation

The presence of a halogen atom, such as bromine, on the aromatic ring of this compound opens up pathways for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions known as cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are cornerstones of modern organic synthesis. nih.gov

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile method for forming carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

In the context of complex molecule synthesis, the ability to selectively form C-N bonds is crucial. Palladium-catalyzed amination allows for the introduction of a wide range of amino groups under relatively mild conditions. For a molecule like this compound, the bromine atom serves as a handle for such transformations, enabling the synthesis of more complex aniline derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be fine-tuned to achieve high yields and selectivity. le.ac.uknih.gov

Suzuki-Miyaura Coupling and Related Processes

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org

The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. The Suzuki-Miyaura coupling is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. nih.govlibretexts.org For this compound, a Suzuki-Miyaura coupling would enable the introduction of a new aryl or vinyl substituent at the position of the bromine atom. mdpi.com

Table of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterDescriptionTypical Conditions
Catalyst Palladium complex that facilitates the reaction.Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2
Ligand Coordinates to the palladium center and influences its reactivity.Triphenylphosphine (B44618) (PPh3), dppf
Base Activates the organoboron reagent for transmetalation.Na2CO3, K2CO3, CsF, K3PO4
Solvent Dissolves the reactants and influences reaction rate.Toluene, Dioxane, THF, DMF
Organoboron Reagent Source of the new carbon-based substituent.Arylboronic acids, vinylboronic acids
Temperature Affects the rate of the reaction.Room temperature to reflux

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. wikipedia.org This reaction has largely replaced harsher classical methods for N-arylation, such as nucleophilic aromatic substitution, due to its broader substrate scope and tolerance for various functional groups. wikipedia.org The presence of a bromo substituent makes this compound an excellent candidate for such transformations.

In a typical Buchwald-Hartwig reaction, an aryl halide is coupled with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgmit.edu The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

For a substrate like this compound, these reactions allow for the selective formation of a new C-N bond at the position of the bromine atom, leading to a wide array of diaryl or alkyl-aryl amines. The choice of ligand is critical and has evolved through several "generations," with bulky, electron-rich phosphine ligands like XPhos, t-BuXPhos, or chelating ligands such as BINAP and DPEphos often providing high yields and reaction rates. mit.edunih.gov Strong, non-nucleophilic bases are required, with sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs2CO3) being commonly employed. nih.govlibretexts.org

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Component Examples Purpose
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3, [Pd(allyl)Cl]2 Source of the active Pd(0) catalyst. mit.edunih.gov
Ligand XPhos, t-BuXPhos, BINAP, DPEphos, XantPhos Stabilizes the palladium center and facilitates key steps in the catalytic cycle. mit.edunih.govchemrxiv.org
Base NaOtBu, K3PO4, Cs2CO3, DBU Deprotonates the amine to facilitate its coordination to the palladium center. nih.govchemrxiv.org
Solvent Toluene, Dioxane, THF Anhydrous, non-protic solvents are typically used to prevent catalyst deactivation. libretexts.orgchemrxiv.org
Temperature 70-110 °C Provides thermal energy to overcome activation barriers in the catalytic cycle. nih.govlibretexts.org

Condensation Reactions for Schiff Base Formation

The amino group of this compound can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). edu.krdscience.gov This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid catalysis or removal of water, yields the final imine product with a characteristic carbon-nitrogen double bond (-C=N-). recentscientific.com

The synthesis is typically straightforward, often achieved by refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent like ethanol. edu.krd Research on structurally similar anilines, such as 2-(methylthio)aniline (B147308) and various chloroanilines, demonstrates successful Schiff base formation with a wide range of aldehydes, particularly salicylaldehyde (B1680747) and its derivatives. researchgate.netsemanticscholar.orgresearchgate.net The resulting Schiff bases are valuable ligands in coordination chemistry and can serve as intermediates for the synthesis of more complex heterocyclic systems.

Table 2: Examples of Aldehydes for Schiff Base Formation with Anilines

Aldehyde Reactant Product Type Typical Conditions
Benzaldehyde N-Benzylideneaniline derivative Ethanol, reflux, 3 hours. edu.krd
Salicylaldehyde N-Salicylideneaniline derivative Ethanol or Methanol, room temperature or gentle warming. recentscientific.comsemanticscholar.org
5-Bromosalicylaldehyde Halogenated N-Salicylideneaniline derivative Ethanol, reflux. science.gov
4-Methoxybenzaldehyde Methoxy-substituted N-Benzylideneaniline derivative Methanol, 50 °C. semanticscholar.org

Amidation Reactions and Mechanisms

The transformation of the primary amino group of this compound into an amide is a fundamental reaction in organic synthesis. Amidation can be achieved through various methods, most commonly by reaction with an activated carboxylic acid derivative like an acyl chloride or an acid anhydride. quora.com In this pathway, the nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride) to form the stable amide bond. quora.com

Alternatively, direct amidation with a carboxylic acid is possible, though it typically requires high temperatures (>160 °C) to overcome the initial formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub Catalytic methods have been developed to facilitate this transformation under milder conditions. Boron-based reagents, such as boric acid or B(OCH2CF3)3, can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the aniline. encyclopedia.pubacs.org Heterogeneous acid catalysts have also been employed for the direct amidation of anilines with acetic acid. researchgate.net

The general mechanism for direct, uncatalyzed thermal amidation involves the equilibrium between the aniline and carboxylic acid to form a salt. At high temperatures, this salt can dehydrate to form the amide. quora.com Catalyzed versions introduce an activation step where the catalyst coordinates to the carboxylic acid's carbonyl oxygen, increasing its electrophilicity. mdpi.com

Table 3: Common Methods for the Amidation of Anilines

Acylating Agent Conditions Mechanism
Acyl Chloride (e.g., Acetyl chloride) Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine) Nucleophilic Acyl Substitution. quora.com
Acid Anhydride (e.g., Acetic anhydride) Neat or in a solvent, may be heated Nucleophilic Acyl Substitution. quora.com
Carboxylic Acid (Direct) High temperature (>160 °C) or with a catalyst (e.g., Boronic acids, ZrCl4) Dehydration of ammonium carboxylate salt; catalyst activates the carboxylic acid. encyclopedia.pubacs.orgmdpi.com

Iminophosphorane Synthesis Pathways

Iminophosphoranes (or aza-ylides) are versatile reagents in organic synthesis, most notably used in the aza-Wittig reaction. jk-sci.com The primary route to synthesizing iminophosphoranes from anilines like this compound is a two-step process initiated by the Staudinger reaction. wikipedia.org

The first step involves the conversion of the aniline to the corresponding aryl azide (B81097). This is traditionally accomplished by diazotization of the aniline with sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide (NaN3). researchgate.neteurekaselect.comresearchgate.net This produces 2-bromo-4-(methylthio)phenyl azide. Alternative, one-pot methods that avoid the isolation of potentially unstable diazonium salts or the use of sodium azide have also been developed. scielo.brscielo.br

In the second step, the resulting aryl azide is treated with a tertiary phosphine, typically triphenylphosphine (PPh3). wikipedia.org The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate is unstable and readily loses dinitrogen gas (N2) to yield the stable iminophosphorane. wikipedia.orgalfa-chemistry.com These products are generally stable and can be isolated, serving as key intermediates for further synthesis. jk-sci.comnih.gov

Table 4: Two-Step Synthesis of Iminophosphoranes from Anilines

Step Reaction Reagents Intermediate/Product

| 1 | Diazotization/Azidation | 1. NaNO2, HCl (aq), 0-5 °C 2. NaN3 | Aryl Azide | | 2 | Staudinger Reaction | Triphenylphosphine (PPh3), Anhydrous solvent (e.g., THF, Et2O) | Iminophosphorane |

Ullmann-type Reactions and Aryl-Aryl Bond Formation

The Ullmann reaction and related Ullmann-type condensations are copper-catalyzed cross-coupling reactions that utilize aryl halides as substrates. wikipedia.orgwikipedia.org These reactions represent some of the earliest transition-metal-catalyzed methods for forming aryl-aryl (C-C) or aryl-heteroatom (C-N, C-O) bonds. nih.gov The bromo-substituent of this compound makes it a suitable electrophile for these transformations.

The classic Ullmann reaction involves the self-coupling of an aryl halide at high temperatures with stoichiometric amounts of copper to form a symmetrical biaryl. wikipedia.orgorganic-chemistry.org More synthetically useful are the modern, ligand-assisted catalytic versions that allow for unsymmetrical couplings and operate under milder conditions.

Ullmann-type condensations expand this reactivity to include heteroatom nucleophiles. wikipedia.org Of particular relevance to anilines is the Goldberg reaction, which is the copper-catalyzed N-arylation of amides, amines, or other nitrogen nucleophiles. nih.govnih.govmdpi.com This reaction serves as an alternative to the palladium-catalyzed Buchwald-Hartwig amination, though it often requires higher temperatures. wikipedia.org In a Goldberg-type reaction, this compound could react with an amide or another amine in the presence of a copper(I) catalyst (e.g., CuI), a ligand (such as a diamine or an amino acid), and a base (e.g., K3PO4 or K2CO3) to form a new C-N bond. nih.govnih.gov

Table 5: General Conditions for Ullmann-Type Reactions

Component Examples Purpose
Copper Catalyst CuI, Cu2O, Copper powder The active catalytic species for the coupling. nih.govnih.gov
Ligand 1,2-Diamine derivatives, N,N-Dimethylglycine, Picolinic acid Accelerates the reaction and allows for milder conditions. nih.govnih.govmdpi.com
Base K3PO4, K2CO3, Cs2CO3 Activates the nucleophile. nih.govnih.gov
Solvent DMSO, DMF, NMP High-boiling polar aprotic solvents are commonly used. wikipedia.orgnih.gov
Temperature 90-210 °C Typically higher than corresponding palladium-catalyzed reactions. wikipedia.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Pharmaceutical Precursors

The structural framework of 2-Bromo-4-(methylthio)aniline is integral to the synthesis of heterocyclic compounds that form the core of many pharmaceutical agents. Its primary role is as a precursor to benzothiazole (B30560) derivatives, a class of compounds recognized for its broad spectrum of biological activities.

Synthesis of Biologically Active Compounds

Benzothiazoles are a "privileged scaffold" in medicinal chemistry, meaning their structure is frequently found in compounds with significant pharmacological properties. The synthesis of 2-substituted benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) derivative with various electrophilic partners like aldehydes, carboxylic acids, or acid chlorides. researchgate.netnih.govnih.gov

This compound is a key starting material for creating substituted benzothiazoles. Through established synthetic pathways, the aniline (B41778) amine group and the ortho-methylthio group can be cyclized to form the thiazole (B1198619) ring. The presence of the bromine atom at the 4-position and the methylthio group at the 2-position on the original aniline ring become substituents on the final benzothiazole core. These substituents are crucial for tuning the molecule's biological activity, solubility, and metabolic stability. The bromine atom, in particular, offers a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the attachment of other molecular fragments to build highly complex and potent drug candidates. sciencescholar.us

Table 1: Potential Pharmaceutical Scaffolds from this compound
Starting MaterialKey Reaction TypeResulting ScaffoldPotential Therapeutic Area
This compoundCondensation/CyclizationSubstituted BenzothiazolesAnticancer, Antibacterial, Antiviral

Utilization in Dye and Pigment Chemistry

Aromatic amines are the cornerstone of the synthetic dye industry, particularly in the production of azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms a chromophore responsible for their color.

Synthesis of Azo Compounds

This compound can function as the "diazo component" in the synthesis of azo dyes. nih.gov The process begins with a diazotization reaction, where the primary amino group (-NH2) of the aniline is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. unb.ca

This diazonium salt is then reacted with a second aromatic compound, known as the "coupling component" (typically a phenol (B47542) or another aniline), in an electrophilic aromatic substitution reaction. ajchem-a.com The result is the formation of an azo compound. The final color of the dye is determined by the specific structures of both the diazo and coupling components. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methylthio group on the this compound ring would modify the electronic properties of the resulting chromophore, thereby influencing its absorption spectrum and final color. nih.govbanglajol.info

Precursor for Polymer and Advanced Material Development

The utility of this compound extends beyond traditional applications into the realm of materials science. Its multifunctional nature makes it a valuable monomer or building block for creating specialized polymers and functional materials. Chemical suppliers categorize the compound for use in fields such as OLEDs (Organic Light Emitting Diodes), electronic materials, and as a building block for polymers and Covalent Organic Frameworks (COFs). bldpharm.com

Derivatives for Advanced Materials

The compound's utility in materials science stems from its ability to be converted into various functional derivatives. For instance, it can react with aldehydes to form Schiff bases. These Schiff bases, and their subsequent metal complexes, can possess interesting optical, electronic, and catalytic properties.

Furthermore, this compound is described as a ligand for creating organometallic complexes. cymitquimica.comcymitquimica.com The nitrogen of the amino group and the sulfur of the methylthio group can act as a bidentate ligand, chelating to metal centers. The resulting organometallic compounds can have applications in catalysis or as components in advanced materials. The bromine atom provides a site for subsequent polymerization or for grafting the molecule onto surfaces, further expanding its utility in creating functional materials with tailored properties.

Table 2: Applications in Materials Science
Derivative TypeIntermediatePotential Application Area
Organometallic ComplexesThis compound as ligandCatalysis, Electronic Materials
Schiff BasesReaction with aldehydesFunctional Dyes, Metal Sensors
PolymersMonomer via Br or NH2 groupSpecialty Polymers, OLEDs

Ligands for Metal Complexes

The presence of both a soft sulfur donor in the methylthio group and a harder nitrogen donor in the amino group allows this compound and its derivatives to act as effective ligands for a variety of metal ions. The coordination chemistry of analogous 2-(methylthio)aniline (B147308) derivatives has been explored, revealing their capacity to form stable complexes with transition metals such as cobalt(II), nickel(II), and copper(II). These ligands typically behave as bidentate chelating agents, coordinating to the metal center through the sulfur and nitrogen atoms to form five-membered chelate rings.

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aniline ring. The bromo and methylthio groups in this compound, for instance, can influence the electron density at the donor atoms, thereby affecting the stability and reactivity of the metal complexes. Schiff bases derived from 2-(methylthio)aniline and its halogenated derivatives have also been synthesized and their crystal structures determined, showcasing the versatility of this scaffold in forming a wide array of coordination compounds. semanticscholar.org

Nonlinear Optical Materials

Substituted anilines are a well-studied class of molecules for nonlinear optical (NLO) applications due to their potential for large second-order hyperpolarizabilities. The NLO response in these molecules arises from the charge transfer between electron-donating and electron-accepting groups through a π-conjugated system. In this compound, the amino group acts as an electron donor, while the bromine atom and the methylthio group can modulate the electronic properties of the aromatic ring.

Organic Electronic Materials

The development of novel organic semiconductors is a cornerstone of progress in organic electronics. rjpbcs.com Aniline-based structures are frequently incorporated into materials for organic electronic devices due to their electron-donating nature and their ability to facilitate charge transport. rsc.org The specific substitution pattern of this compound makes it a potential building block for such materials.

Derivatives of bromo-anilines have been utilized as intermediates in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the construction of more complex conjugated systems with tailored electronic and photophysical properties. The methylthio group can also influence the molecular packing and electronic coupling in the solid state, which are crucial factors for efficient charge transport in organic field-effect transistors (OFETs) and other organic electronic devices. mdpi.com

Potential in Semiconductor Applications (via Derivatives)

The performance of organic semiconductor devices is intrinsically linked to the charge transport characteristics of the active materials. mdpi.com Aniline-based polymers and oligomers have been investigated as hole-transporting materials in organic solar cells and other devices. rsc.org The charge transport in these materials typically occurs via a hopping mechanism between localized states, which is influenced by factors such as molecular structure, electronic coupling, and morphology. mdpi.com

While this compound itself is not a semiconductor, its derivatives, obtained through polymerization or coupling reactions, could exhibit semiconducting properties. The presence of the bromo and methylthio groups can be exploited to modify the electronic structure and intermolecular interactions of the resulting materials. For instance, the bromine atom can be replaced through various cross-coupling reactions to extend the π-conjugation, a key strategy in designing low bandgap organic semiconductors. The sulfur atom in the methylthio group can also promote intermolecular interactions, potentially leading to favorable charge transport pathways in the solid state.

Organic-Inorganic Hybrid Materials and Perovskite Precursors

Organic-inorganic hybrid materials, including perovskites, have garnered significant attention for their exceptional optoelectronic properties and potential applications in solar cells, LEDs, and other devices. nih.gov These materials typically consist of an inorganic framework interdigitated with organic cations or spacers. The properties of these hybrid materials can be tuned by varying both the inorganic and organic components.

Substituted anilines and their ammonium (B1175870) salts are potential candidates for the organic component in hybrid perovskites. polimi.it For instance, fluorinated aniline derivatives have been used as organic spacers in the design of low-dimensional hybrid halide perovskites. polimi.it The size, shape, and functional groups of the organic cation can influence the crystal structure and dimensionality of the perovskite lattice, thereby affecting its electronic and optical properties. This compound, after protonation of the amino group, could potentially serve as an organic cation in the synthesis of novel hybrid perovskite materials. The bromo and methylthio substituents would offer additional avenues for tuning the material's properties through steric and electronic effects, or by participating in secondary interactions within the crystal lattice.

Integration into Diverse Heterocyclic Systems

The reactivity of the amino group and the bromine atom in this compound allows for its incorporation into a wide range of heterocyclic structures through various cyclization reactions.

Synthesis of Triazepines and Benzo[f]nih.govresearchgate.netmdpi.comtriazepines

Triazepines and their benzo-fused analogues are seven-membered heterocyclic rings containing three nitrogen atoms, which are of interest in medicinal chemistry. Various synthetic strategies have been developed for the construction of these ring systems, often starting from substituted anilines. nih.govresearchgate.net

For example, the reaction of substituted anilines with reagents like oxalyl chloride and potassium selenocyanate (B1200272) or ammonium thiocyanate (B1210189) can lead to the formation of triazepane-dione or -dithione skeletons. nih.gov The amino group of this compound can act as a nucleophile in these reactions, initiating the cyclization process. The bromine atom on the aniline ring could either be retained in the final product, providing a site for further functionalization, or potentially participate in subsequent intramolecular cyclization reactions to form more complex fused systems. The general synthetic routes established for other substituted anilines provide a clear blueprint for how this compound could be utilized to synthesize novel triazepine and benzotriazepine derivatives. nih.govresearchgate.net

Article on "this compound" Cannot Be Generated

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available experimental data to generate a thorough and scientifically accurate article on the spectroscopic characterization of "this compound" as per the requested detailed outline.

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While spectroscopic information is available for related compounds and isomers, such as 2-bromo-4-methylaniline (B145976) and 4-bromo-2-(methylthio)aniline, the strict requirement to focus solely on "this compound" prevents the use of this data. Constructing the article with information from different molecules would be scientifically inaccurate and would not adhere to the provided instructions.

Therefore, the advanced spectroscopic characterization and structural elucidation article focusing exclusively on "this compound" cannot be created at this time due to the absence of the requisite primary data in the accessible scientific domain.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy.

Electronic Transitions and Chromophoric Analysis

The absorption of ultraviolet and visible light by an organic molecule is dependent on the presence of chromophores, which are functional groups containing valence electrons with low excitation energy. shu.ac.uk In 2-Bromo-4-(methylthio)aniline, the primary chromophore is the aniline (B41778) ring system. The electronic spectrum is characterized by promotions of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The aniline structure gives rise to intense π → π* transitions, which are common in aromatic systems, and weaker n → π* transitions associated with the non-bonding electrons on the nitrogen and sulfur atoms. uzh.chtanta.edu.eg The amino (-NH2), bromo (-Br), and methylthio (-SCH3) groups act as auxochromes, modifying the absorption characteristics of the benzene (B151609) ring chromophore. These substituents, particularly the electron-donating amino and methylthio groups, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The lone pairs of electrons on the nitrogen and sulfur atoms can interact with the π-system of the ring, lowering the energy gap between the HOMO and LUMO. youtube.com

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsRegionExpected Molar Absorptivity (ε)
π → πPromotion of an electron from a π bonding orbital to a π antibonding orbitalUV (200-400 nm)High (>10,000)
n → πPromotion of an electron from a non-bonding orbital (on N or S) to a π antibonding orbitalUV (near visible)Low (<2,000)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum of this compound would provide critical information for its identification, including its molecular weight and fragmentation pattern. A key diagnostic feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]+ and [M+2]+, due to the natural isotopic abundance of bromine (79Br ≈ 50.7% and 81Br ≈ 49.3%). miamioh.eduquizlet.com

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the bromine atom, cleavage of the methyl group from the thioether moiety, or loss of the entire methylthio group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule with high accuracy. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. measurlabs.com This high precision is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte. measurlabs.comchemrxiv.org For this compound (C7H8BrNS), HRMS would be used to confirm its elemental formula by matching the experimentally measured accurate mass to the theoretically calculated mass.

Table 2: Theoretical HRMS Data for this compound (C₇H₈BrNS)

Ion FormulaIsotope CompositionCalculated Mass (Da)
[C₇H₈⁷⁹BrNS]⁺⁷⁹Br216.9615
[C₇H₈⁸¹BrNS]⁺⁸¹Br218.9595

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile and semi-volatile organic compounds. d-nb.info In the analysis of this compound, the gas chromatograph would first separate the compound from other components in a mixture based on its volatility and interaction with the GC column stationary phase. epa.gov

Following separation, the eluted compound enters the mass spectrometer, which serves as a highly specific detector. The MS would generate a mass spectrum for the compound at its specific retention time, allowing for unambiguous identification by comparing the spectrum to a library or by analyzing the fragmentation pattern. nih.gov For aniline derivatives, derivatization may sometimes be employed to improve their thermal stability and chromatographic peak shape. researchgate.net

X-ray Diffraction Studies

Single Crystal X-ray Analysis for Molecular Geometry

A single-crystal X-ray analysis of this compound would provide an exact model of its molecular geometry in the solid state. researchgate.net The analysis would confirm the substitution pattern on the benzene ring, showing the relative positions of the amino, bromo, and methylthio groups. It would also reveal the conformation of the methylthio group relative to the plane of the aromatic ring and detail any intermolecular interactions, such as hydrogen bonding involving the amino group, that stabilize the crystal lattice. mdpi.com

Determination of Bond Lengths, Angles, and Dihedral Angles

The primary output of a single-crystal X-ray diffraction experiment is a set of atomic coordinates, from which precise geometric parameters can be calculated. researchgate.net This includes all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. This data provides a detailed picture of the molecular framework. While specific experimental data for this compound is not available, typical values for the key structural parameters can be predicted based on known structures of similar molecules.

Table 3: Typical Bond Lengths and Angles for this compound

ParameterBond/AngleTypical Value
Bond Lengths C-Br~1.90 Å
C-S~1.77 Å
S-CH₃~1.81 Å
C-N~1.40 Å
C-C (aromatic)~1.39 Å
Bond Angles C-C-Br~120°
C-C-S~120°
C-S-C~105°
C-C-N~120°

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are instrumental in the analysis of this compound, providing critical data on its purity and, when applicable, its stereochemical composition. These techniques separate components from a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. It is widely used for the separation, identification, and quantification of individual components in a mixture. thermofisher.comsigmaaldrich.com The principle relies on a liquid mobile phase transporting the sample through a column packed with a solid stationary phase. Because different components interact with the stationary phase to varying degrees, they elute from the column at different times (retention times), allowing for their separation. thermofisher.com

For the analysis of aniline derivatives, reversed-phase HPLC is commonly employed. ptfarm.plsielc.com In a typical application for determining the purity of a this compound sample, a C18 column (octadecylsilane) would serve as the stationary phase, leveraging hydrophobic interactions to separate the target compound from more polar or less polar impurities. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. ptfarm.plsielc.com Detection is frequently accomplished using a UV detector, as the aromatic ring in the aniline structure absorbs ultraviolet light. ptfarm.plnih.gov

A validated HPLC method provides confidence in the results through the determination of parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.plresearchgate.net By running a standard of known concentration, a calibration curve can be generated to quantify the amount of this compound in a sample and determine its purity relative to any detected impurities. nih.gov

Illustrative HPLC Purity Analysis of this compound

The following interactive table represents hypothetical data from an HPLC analysis of a production batch of this compound, demonstrating how the technique is used to assess purity.

Compound NameRetention Time (minutes)Peak AreaConcentration (%)
Impurity A2.4515,8000.08
Impurity B3.1211,9500.06
This compound 5.88 19,850,000 99.82
Impurity C7.048,1000.04

Note: The data in this table is illustrative and intended to demonstrate a typical output from an HPLC purity analysis.

Chiral HPLC for Stereochemical Analysis

While this compound itself is not chiral, derivatives synthesized from it may contain stereocenters. Chiral HPLC is the definitive method for separating enantiomers (non-superimposable mirror images) of a chiral compound and determining its enantiomeric excess (e.e.). heraldopenaccess.usnih.gov Enantiomeric excess is a measure of the purity of a sample with respect to its stereoisomers and is a critical parameter in the pharmaceutical industry. heraldopenaccess.us

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts stereoselectively with the enantiomers, causing one to be retained longer than the other. heraldopenaccess.us An alternative approach involves pre-column derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. nih.govelsevierpure.comresearchgate.net These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.govelsevierpure.com

The result of a successful chiral separation is two distinct peaks in the chromatogram, one for each enantiomer. The enantiomeric excess is calculated from the relative areas of these two peaks. For instance, a sample containing 99% of one enantiomer and 1% of the other would have an enantiomeric excess of 98%. heraldopenaccess.us

Illustrative Chiral HPLC Analysis of a this compound Derivative

This table shows hypothetical results for the stereochemical analysis of a chiral derivative of this compound.

EnantiomerRetention Time (minutes)Peak AreaComposition (%)
(R)-Enantiomer9.151,955,00098.5
(S)-Enantiomer11.3229,7501.5
Enantiomeric Excess (e.e.) 97.0%

Note: The data in this table is illustrative. It demonstrates how chiral HPLC is used to determine the enantiomeric composition and excess of a chiral compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. sigmaaldrich.comtifr.res.in It is frequently employed in synthetic chemistry to monitor the progress of a reaction, identify the number of components in a mixture, and assist in determining the appropriate solvent system for a preparative column chromatography separation. libretexts.orgchemistryhall.com

In the context of this compound, TLC would be used during its synthesis to track the consumption of starting materials and the formation of the product. The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. tifr.res.insigmaaldrich.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). chemistryhall.com

By capillary action, the mobile phase moves up the plate, carrying the components of the spotted mixture with it. chemistryhall.com Separation occurs based on the compounds' relative affinities for the polar stationary phase (silica gel) and the less polar mobile phase. tifr.res.in More polar compounds interact more strongly with the silica gel and travel shorter distances up the plate, while less polar compounds are carried further. The distance traveled by a compound relative to the distance traveled by the solvent front is known as the Retention Factor (Rf). libretexts.org After development, the separated spots are visualized, often using a UV lamp, as the conjugated aromatic system in this compound is UV-active. tifr.res.in

Illustrative TLC Monitoring of a Synthesis Reaction

This table demonstrates how TLC can be used to monitor a reaction producing this compound. The Rf values are hypothetical and depend on the specific TLC conditions (e.g., silica gel plate, 3:1 Hexane:Ethyl Acetate mobile phase).

Spot IdentityRetention Factor (Rf)Observation
Starting Material0.65Spot diminishes in intensity over time.
This compound (Product) 0.40 Spot appears and increases in intensity over time.
Byproduct0.25A faint spot may appear, indicating a side reaction.

Note: The data presented is for illustrative purposes to show the application of TLC in reaction monitoring.

Comparative Studies and Structure Activity Relationships Sar

Structural Analogues and Substituted Aniline (B41778) Derivativesnih.govresearchgate.netchemistrysteps.comnih.govysu.amresearchgate.netcymitquimica.comsemanticscholar.orgnih.govchemicalbook.comlibretexts.org

2-Bromo-4-(methylthio)aniline is one of many substituted anilines, a broad class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov Its structural analogues can be categorized based on variations in the halogen, the sulfur-containing group, or the substitution pattern on the aromatic ring.

Key analogues include:

Halogenated Anilines: Compounds like 4-bromoaniline (B143363) and 2-bromo-4-methylaniline (B145976) serve as simpler models to understand the effect of the bromine atom. chemicalbook.com The position and nature of the halogen (e.g., fluorine, chlorine) can significantly alter the electronic properties and reactivity of the aniline ring. nih.gov

Positional Isomers: Isomers where the bromo and methylthio groups are at different positions on the aniline ring would exhibit different reactivity patterns due to altered electronic and steric environments.

Compound NameCAS NumberKey Structural Difference from this compound
4-Bromoaniline106-40-1Lacks the ortho-methylthio group.
2-Bromo-4-methylaniline583-68-6Methyl group instead of a methylthio group at the 4-position.
2-(Methylthio)aniline (B147308)137-08-6Lacks the para-bromo group.
4-Nitroaniline100-01-6Features a strongly electron-withdrawing nitro group instead of a methylthio group. nih.gov
3-Chloroaniline108-42-9Features a chloro group at the meta position. nih.gov

The presence of both a halogen (bromine) and an alkylthio (methylthio) group on the aniline ring has a profound impact on the molecule's properties.

Halogen Substitution: The bromine atom is an electronegative substituent that exerts a significant electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the basicity of the amino group. chemistrysteps.comjournaleras.com However, like other halogens, it also has a lone pair of electrons that can be donated to the ring through resonance (+R effect), which directs electrophiles to the ortho and para positions. In electrophilic aromatic substitution, the inductive effect generally deactivates the ring, making reactions slower than in aniline itself. chemistrysteps.com The polarity of carbon-halogen bonds can be quite large, affecting molecular dipole moments and, consequently, properties like solubility. pressbooks.pub

Alkylthio Substitution: The methylthio (-SCH₃) group has a more complex electronic influence. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. However, the sulfur atom's lone pairs can participate in resonance, donating electron density to the aromatic ring (+R effect). core.ac.uk In some aniline systems, the alkylthio group has been observed to act as a weak electron-withdrawing group, while in more conjugated systems, it behaves as a resonance electron-donating group. core.ac.uk This dual nature can significantly modulate the reactivity of the aniline ring. The presence of substituents on the benzene (B151609) ring of aniline has been shown to reduce the yield and molecular weight of polymers formed from them, though it can increase solubility.

The combination of the ortho-methylthio and para-bromo substituents in this compound results in a finely tuned electronic environment that governs its reactivity and potential utility.

Regioselectivity in Chemical Transformationsnih.gov

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In this compound, the directing effects of the three substituents—amino (-NH₂), methylthio (-SCH₃), and bromo (-Br)—determine the outcome of electrophilic aromatic substitution reactions.

Amino Group (-NH₂): This is a very strong activating and ortho-, para-directing group due to its powerful +R effect. libretexts.orglibretexts.org

Methylthio Group (-SCH₃): This group is also ortho-, para-directing due to its +R effect. core.ac.uk

Bromo Group (-Br): This is a deactivating but ortho-, para-directing group. chemistrysteps.com

In this compound, the positions are substituted as follows:

Position 1: -NH₂

Position 2: -Br

Position 4: -SCH₃

The available positions for electrophilic substitution are 3, 5, and 6. The powerful activating effect of the amino group dominates, strongly directing incoming electrophiles to its ortho (position 6) and para (position 4, which is blocked) positions. The methylthio group also directs to its ortho positions (3 and 5). The bromine atom directs to its ortho positions (1 and 3, with 1 being blocked).

Therefore, electrophilic attack is most likely to occur at positions 3, 5, and 6, with the precise outcome depending on the specific electrophile and reaction conditions. The strong activation by the amino group can sometimes lead to polysubstitution, a common issue with highly reactive anilines. libretexts.org To control this, the reactivity of the amino group is often moderated by converting it to an amide (e.g., acetanilide) before carrying out the substitution. libretexts.orglibretexts.org

Electronic and Steric Effects of Substituents on Reactivitynih.govcymitquimica.comnih.gov

The reactivity of this compound is a balance of electronic and steric effects.

Steric Effects: Steric hindrance from the substituents can also influence reactivity. The bromine atom and the methylthio group ortho to the amino group can sterically hinder reactions at the amino group itself or at the adjacent positions on the ring. For instance, the formation of certain complexes or the approach of bulky reagents might be impeded. rsc.org In polymerization reactions of substituted thiophenes, it has been noted that an ortho substituent plays a crucial role in the polymerization mechanism. researchgate.net

Influence of Substitution on Molecular Properties and Applicationsresearchgate.net

Substituents significantly alter the physical and chemical properties of the parent aniline molecule, which in turn affects its potential applications.

Polarity and Solubility: The introduction of the bromo and methylthio groups increases the molecular weight and alters the polarity of the molecule. The C-Br bond is polar, and the C-S bond has some polarity. pressbooks.pub These factors, combined with the polar N-H bonds of the amino group, result in a molecule with a significant dipole moment. This affects its solubility in various solvents and its interactions with other molecules. Generally, the presence of substituents on the benzene ring of polyaniline increases its solubility.

Potential Applications: Substituted anilines are crucial intermediates in organic synthesis. For instance, 4-Bromo-2-(methylthio)aniline is a useful reagent in the synthesis of benzothiophenes and benzoselenophenes. chemicalbook.com The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com The amino group can be diazotized and replaced with a wide variety of other functional groups. libretexts.org The specific substitution pattern of this compound makes it a potentially valuable building block for creating complex molecules with applications in medicinal chemistry and materials science.

PropertyInfluence of SubstituentsConsequence
BasicityThe electron-withdrawing bromine atom decreases the electron density on the nitrogen.Less basic than aniline. chemistrysteps.comjournaleras.com
Reactivity towards ElectrophilesThe activating -NH₂ and -SCH₃ groups dominate over the deactivating -Br group.The ring is activated for electrophilic aromatic substitution, primarily at positions ortho and para to the amino group. byjus.com
SolubilityIncreased polarity from C-Br and C-S bonds.Modified solubility profile compared to aniline. pressbooks.pub
Synthetic UtilityThe -Br and -NH₂ groups are versatile functional handles for further reactions.Useful intermediate for cross-coupling and diazotization reactions. chemicalbook.comlibretexts.org

Quantitative Structure-Activity Relationship (QSAR) for Related Compounds

For substituted anilines, QSAR models have shown that toxicity and other biological activities are often correlated with physicochemical parameters such as:

Hydrophobicity (log P): The partition coefficient between octanol (B41247) and water is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes. researchgate.net

Electronic Parameters: The Hammett sigma (σ) constant is a measure of the electron-donating or electron-withdrawing ability of a substituent. nih.govresearchgate.net Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also used to describe electronic characteristics. researchgate.netnih.gov

Steric Parameters: Descriptors like molar refractivity (MR) can quantify the size and polarizability of substituents. oup.com

In studies of aniline toxicity, it has been found that the presence of electron-withdrawing substituents generally leads to higher toxic effects. nih.gov QSAR models for antibacterial pyrimido-isoquinolin-quinone derivatives showed that bulky halogen atoms in certain positions were favorable for activity, acting as hydrogen bond acceptors. mdpi.com These general principles suggest that the bromo and methylthio groups in this compound would significantly contribute to its predicted biological activity profile in any QSAR model.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-4-(methylthio)aniline?

The synthesis typically involves electrophilic aromatic bromination of 4-(methylthio)aniline. Key steps include:

  • Brominating agents : Use of bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents like acetic acid or dichloromethane.
  • Directing effects : The methylthio (-SMe) group is a strong electron-donating substituent, directing bromination to the ortho position (C2) of the aromatic ring .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products like dibrominated derivatives.
  • Isolation : Neutralization with aqueous base followed by extraction and recrystallization yields the pure product.

Key challenge : Competing para-bromination can occur if steric hindrance or reaction conditions favor alternative pathways.

Advanced: How do electronic and steric effects influence regioselectivity during bromination?

The methylthio group’s +M (mesomeric) effect activates the ring, but steric hindrance at the ortho position can lead to competing para-bromination. Researchers must balance:

  • Solvent polarity : Polar solvents stabilize the transition state for ortho substitution .
  • Catalysts : Lewis acids like FeBr₃ enhance electrophilic attack but may alter selectivity.
  • Substituent interplay : Introducing electron-withdrawing groups (e.g., nitro) in multi-step syntheses can override the methylthio group’s directing effect .

Example : In 2-Bromo-4-(methylsulfonyl)aniline synthesis, oxidation of -SMe to -SO₂Me (electron-withdrawing) shifts bromination regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Methylthio protons resonate at δ ~2.5 ppm; aromatic protons show splitting patterns confirming substitution .
    • ¹³C NMR : Distinct signals for C-Br (~105 ppm) and C-SMe (~15 ppm).
  • X-ray crystallography : Resolves bond angles and confirms ortho bromination (e.g., SHELX software for structure refinement) .
  • HPLC-MS : Validates purity and detects trace byproducts (e.g., dibrominated analogs) .

Advanced: How is this compound applied in designing bioactive molecules?

  • Pharmacophores : The bromine atom enables Suzuki coupling to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
  • COX-2 inhibitors : Derivatives like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines show selective binding to COX-2 via hydrophobic interactions .
  • Antimicrobial agents : The -SMe group enhances membrane permeability, as seen in analogs with trifluoromethoxy substituents .

Methodological tip : Use computational docking (e.g., AutoDock Vina) to predict binding affinity before synthesis.

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Store in amber vials at 2–8°C to prevent degradation of the aryl amine group .
  • Handling : Use gloves and fume hoods due to potential skin irritation and respiratory hazards.
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic brominated byproducts .

Advanced: How to resolve contradictions in reported reaction yields or selectivity?

Discrepancies often arise from:

  • Impurity in starting materials : Trace moisture or oxidizing agents can deactivate brominating agents. Validate purity via GC-MS .
  • Solvent effects : Acetic acid vs. DCM may alter reaction kinetics. Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .
  • Catalyst loading : Excess FeBr₃ may lead to over-bromination. Optimize via DoE (Design of Experiments) .

Case study : A 2024 study reported 85% yield using NBS/DCM, while a 2023 protocol achieved 72% with Br₂/AcOH—differences attributed to NBS’s milder reactivity .

Advanced: What mechanistic insights guide derivatization strategies?

  • Nucleophilic aromatic substitution : The bromine atom is replaceable under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce biaryl motifs .
  • Redox-active -SMe group : Oxidation to sulfone (-SO₂Me) modifies electronic properties, enabling tailored reactivity in Mannich reactions .
  • Diazotization : Forms diazonium salts for azo dye synthesis or Sandmeyer reactions to introduce cyano groups .

Computational support : DFT calculations (e.g., Gaussian) model charge distribution to predict sites for electrophilic/nucleophilic attack .

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